REACTION_CXSMILES
|
C([NH:9][C:10]([NH:12][CH2:13][C:14]([F:17])([F:16])[F:15])=[S:11])(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[F:15][C:14]([F:17])([F:16])[CH2:13][NH:12][C:10]([NH2:9])=[S:11] |f:1.2.3|
|
Name
|
1-benzoyl-3-(2,2,2-trifluoroethyl)-thiourea
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NCC(F)(F)F
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo to a paste
|
Type
|
CUSTOM
|
Details
|
Triturate with hot water (20 mL, 60° C.)
|
Type
|
FILTRATION
|
Details
|
filter off the solids
|
Type
|
WASH
|
Details
|
wash with water (20 mL, 25° C.) and hexane (excess)
|
Type
|
CUSTOM
|
Details
|
Collect the solids, slurry in EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo twice
|
Type
|
CUSTOM
|
Details
|
to remove residual water
|
Type
|
CUSTOM
|
Details
|
Dry the material in a vacuum oven at 45° C. for 16 h
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CNC(=S)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |